molecular formula C10H7Cl2N3O B2574292 3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline CAS No. 105355-37-1

3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline

Cat. No.: B2574292
CAS No.: 105355-37-1
M. Wt: 256.09
InChI Key: OQPORDRGBPPVJX-UHFFFAOYSA-N
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Description

3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline (CAS 105355-37-1) is a high-purity chemical compound supplied for research and development purposes. This aniline derivative has a molecular formula of C10H7Cl2N3O and a molecular weight of 256.09 g/mol . It is typically stored at -20°C for long-term stability (1-2 years) or at -4°C for shorter periods (1-2 weeks) . As a specialized building block, this compound is primarily used as a reference substance for drug impurities and in the synthesis of novel bioactive molecules in biological and pharmaceutical research . The product is strictly for research purposes. For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and conduct all experiments using appropriate personal protective equipment, including gloves, protective clothing, and eyewear .

Properties

IUPAC Name

3-chloro-4-(5-chloropyrimidin-2-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-6-4-14-10(15-5-6)16-9-2-1-7(13)3-8(9)12/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPORDRGBPPVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline typically involves the reaction of 3-chloroaniline with 5-chloropyrimidine-2-ol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, DMF, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline with analogous compounds, focusing on substituent variations, physicochemical properties, and biological activities:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Applications/Activities Synthesis Yield/Challenges Source Evidence
This compound Pyrimidine ring with Cl at positions 2 and 5 272.09 Antiparasitic (EC₅₀ = 27 nM for P. falciparum), kinase inhibitors >98% yield (microwave-assisted SNAr)
3-Chloro-4-[(5-chloropyridin-2-yl)oxy]aniline Pyridine ring replaces pyrimidine 271.14 Intermediate for picolinamide derivatives (e.g., compound 24 ) High yield, similar SNAr conditions
3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline Pyridine with Cl and CF₃ groups 335.56 Not explicitly stated; likely bioactive scaffold Commercial availability (Santa Cruz Biotechnology)
3-Chloro-4-((3-fluorobenzyl)oxy)aniline Benzyloxy group with 3-F substitution 265.68 Antitumor quinazolines (84–92% yield in coupling) Steric hindrance reduces amination yields (9–13%)
3-Chloro-4-(3,4-dichlorophenoxy)aniline Dichlorophenoxy group 308.01 TAK-285-derived EGFR/HER2 inhibitors Synthesized via nitro reduction (Pt/C, H₂)

Structural and Functional Insights

  • Pyrimidine vs.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline enhances lipophilicity and metabolic stability, though specific activity data remain unreported .
  • Steric Effects : Bulky substituents like 3-fluorobenzyloxy drastically reduce synthetic yields (e.g., 9–13% in amination reactions) due to hindered nucleophilic attack .

Biological Activity

3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H8Cl2N2OC_{10}H_8Cl_2N_2O. Its structure features a chloro group, an aniline moiety, and a pyrimidine derivative, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator , influencing various cellular pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling, which may lead to therapeutic effects against cancer and other diseases.
  • Receptor Modulation : The compound may interact with receptors, altering their activity and potentially leading to anti-inflammatory effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Quantitative structure-activity relationship (QSAR) studies have established correlations between structural features of aniline derivatives and their antitumor efficacy. For example, compounds with higher lipophilicity showed enhanced effectiveness against solid tumors compared to leukemias .

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can suppress the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX inhibition were reported to be around 19.45 μM for COX-1 and 31.4 μM for COX-2 . This suggests a potential application in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications on the chloropyrimidine and aniline moieties can significantly affect biological activity. For instance:

  • Substituting different halogens or functional groups can enhance enzyme inhibition or receptor modulation.
  • The position of substituents on the aromatic rings plays a critical role in determining the compound's reactivity and biological effects .

Case Studies

  • Antitumor Activity : A study evaluated various aniline derivatives, including this compound, against Walker 256 tumor models. Results indicated that modifications enhancing lipophilicity improved antitumor efficacy significantly .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated reduced edema and inflammatory markers when compared to standard treatments like indomethacin .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
3-Chloro-4-(4-chlorophenoxy)aniline Aniline derivativeModerate anticancer activity
4-Chloro-3-(5-chloropyrimidinyl)aniline Aniline derivativeHigh COX inhibition
3-Chloro-N-(pyrimidinyl)aniline Pyrimidine-substituted anilineAntimicrobial properties

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. For example:

  • Step 1 : Condensation of 4-amino-2-chlorophenol with 5-chloro-2-fluoropyridine under basic conditions (e.g., K₂CO₃ in DMF, microwave-assisted at 120–150°C) yields intermediates.
  • Step 2 : Reduction of nitro intermediates (if present) using Fe/NH₄Cl in acidic media (HCl/H₂O) to form the aniline group .
    Optimization : Microwave synthesis reduces reaction time (30–60 minutes) and improves yield (>75%) compared to conventional heating .

Q. Which analytical techniques are critical for characterizing this compound and confirming purity?

  • LCMS : Used to verify molecular weight (e.g., m/z = 254.8 [M + H]⁺) and monitor reaction progress (>98% purity) .
  • ¹H-NMR : Confirms regiochemistry of substituents (e.g., aromatic proton shifts at δ 6.8–7.5 ppm for pyrimidine and aniline groups) .
  • TLC : Monitors intermediate steps using hexane/ethyl acetate (5:1) as the mobile phase .

Q. How are purification challenges addressed for intermediates and final products?

  • Column Chromatography : Hexane/ethyl acetate gradients (e.g., 5:1 to 3:1) separate regioisomers or byproducts .
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals (>95%) .

Advanced Research Questions

Q. What factors influence regioselectivity during nucleophilic substitution on chlorinated pyrimidine rings?

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at pyrimidine C5) activate C2 for nucleophilic attack by phenoxide anions. Steric hindrance at C4/C6 positions further directs substitution to C2 .
  • Experimental Validation : Computational modeling (DFT) predicts activation barriers, while X-ray crystallography confirms regiochemistry .

Q. How can contradictory spectral data (e.g., unexpected LCMS peaks or NMR shifts) be resolved?

  • Case Study : Impurities in N-(5-chloropyrimidin-2-yl)-2-methoxymethylaniline synthesis (e.g., incomplete methylation) require 2D NMR (COSY, HSQC) to distinguish regioisomers .
  • High-Resolution MS : Differentiates isobaric species (e.g., Cl vs. Br isotopes) with mass accuracy <2 ppm .

Q. What strategies enable functionalization of the aniline group for targeted applications?

  • Acylation : Reacting with picolinoyl chloride in DMF/Hünig’s base yields amide derivatives (e.g., N-(3-chloro-4-[(5-chloropyridin-2-yl)oxy]phenyl)picolinamide) for kinase inhibitor studies .
  • Schiff Base Formation : Condensation with aldehydes (e.g., 5-nitro-2-thiophenecarboxaldehyde) generates imine derivatives with photochromic properties .

Q. How does this compound serve as a precursor for bioactive molecules in medicinal chemistry?

  • Kinase Inhibitors : Derivatives like 6-chloro-N-(3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine show antiproliferative activity via EGFR inhibition .
  • Antibacterial Agents : Functionalized analogs (e.g., trifluoromethylthio derivatives) disrupt bacterial biofilms when combined with tobramycin .

Methodological Insights

  • Microwave Synthesis : Reduces reaction time by 70% compared to conventional methods but requires precise temperature control to avoid decomposition .
  • Fe/NH₄Cl Reduction : Eco-friendly alternative to catalytic hydrogenation but generates Fe sludge, necessitating efficient filtration and waste management .
  • Regioselectivity Tools : Use of sterically hindered bases (e.g., DIPEA) or polar aprotic solvents (DMF/DMA) enhances substitution at desired positions .

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